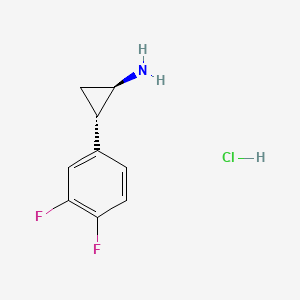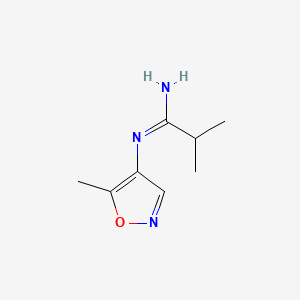
N-(5-Methylisoxazol-4-yl)isobutyrimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-Methylisoxazol-4-yl)isobutyrimidamide” is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 .
Synthesis Analysis
The synthesis of isoxazole-substituted compounds like “this compound” has been achieved from readily available materials . The process involves condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This is followed by treatment of the resulting ester with excess of hydrazine hydrate in ethanol . The resulting hydrazide is then condensed with aromatic aldehydes in methanol . The resulting compounds undergo oxidative cyclization with chloramine-T to give the final product .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “this compound” are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized via one-pot methodology and have shown potent antioxidant and antibacterial activities . The density functional theory (DFT) analysis of these compounds has been carried out to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 167.21 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved papers.Mécanisme D'action
While the specific mechanism of action for “N-(5-Methylisoxazol-4-yl)isobutyrimidamide” is not mentioned in the retrieved papers, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been associated with various biological activities including HIV integrase inhibition, anti-inflammatory, anticancer, antibacterial, anticonvulsant, analgesic, antitubercular, antifungal, and anti-allergic activities .
Propriétés
IUPAC Name |
2-methyl-N'-(5-methyl-1,2-oxazol-4-yl)propanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5(2)8(9)11-7-4-10-12-6(7)3/h4-5H,1-3H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPYPIVIJIEXAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N=C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
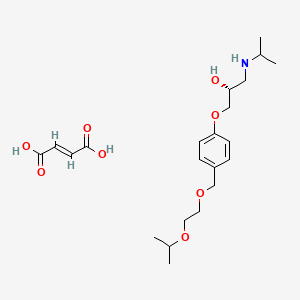
![Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B571625.png)


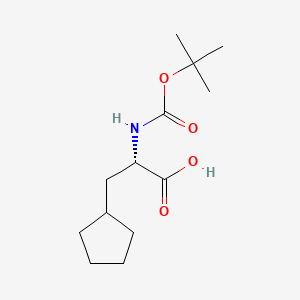
![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)

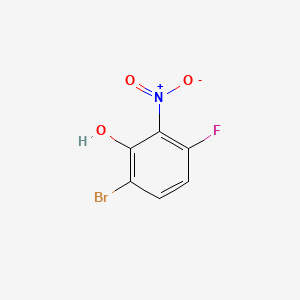
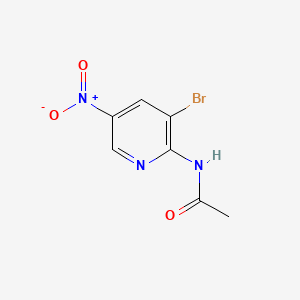


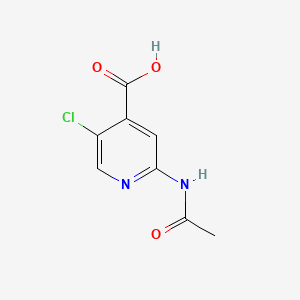
![2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B571643.png)
